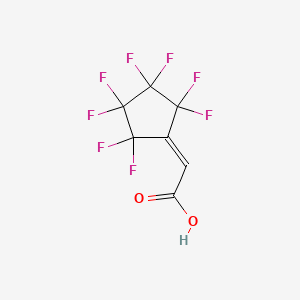
N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(trifluoromethyl)-4-fluoro-3-nitroaniline, or 4-FNA, is an organic compound that is used in a variety of scientific research applications. 4-FNA is a nitroaniline derivative, which is a class of compounds that are used in a variety of chemical reactions. 4-FNA has a wide range of potential applications due to its unique properties, which include its ability to act as a catalyst in certain reactions and its ability to act as a ligand in certain complexes.
Wissenschaftliche Forschungsanwendungen
4-FNA has a wide range of potential scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in the synthesis of polymers, dyes, and pigments. In addition, 4-FNA has been used in the synthesis of heterocyclic compounds and in the synthesis of organometallic complexes.
Wirkmechanismus
4-FNA acts as a catalyst in certain reactions due to its ability to form complexes with transition metals. It can also act as a ligand in certain complexes, which allows it to interact with transition metals and form stable complexes. In addition, 4-FNA can interact with other molecules, such as amines and alcohols, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
4-FNA has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the body. In addition, 4-FNA has been shown to inhibit the enzyme cyclooxygenase, which is involved in the regulation of prostaglandin synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
4-FNA has several advantages when used in lab experiments. It is highly soluble in a variety of solvents, which makes it easy to use in a variety of reactions. In addition, 4-FNA is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 4-FNA can be toxic and can cause irritation if it comes into contact with the skin or eyes.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-FNA in scientific research. One potential direction is the use of 4-FNA in the synthesis of new pharmaceuticals and agrochemicals. In addition, 4-FNA could be used in the synthesis of polymers, dyes, and pigments. 4-FNA could also be used in the synthesis of heterocyclic compounds and in the synthesis of organometallic complexes. Finally, 4-FNA could be used in the study of its biochemical and physiological effects, as well as its potential uses as a therapeutic agent.
Synthesemethoden
The synthesis of 4-FNA is achieved through a multi-step process that involves the reaction of trifluoromethanesulfonic acid (TFSA) with 4-fluoronitrobenzene. The reaction is carried out in a solvent such as acetonitrile and is heated to a temperature of 80-90°C. The reaction produces an intermediate compound which is then reacted with diazomethane to yield 4-FNA. This reaction is carried out at a temperature of -78°C and is followed by a work-up procedure that yields 4-FNA as a white solid.
Eigenschaften
IUPAC Name |
4-fluoro-3-nitro-N,N-bis(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7N2O2/c9-5-2-1-4(3-6(5)17(18)19)16(7(10,11)12)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKBJXKMGDREBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)



![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)
![N-[4-Bromo-2-nitro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide, 98%](/img/structure/B6312480.png)







